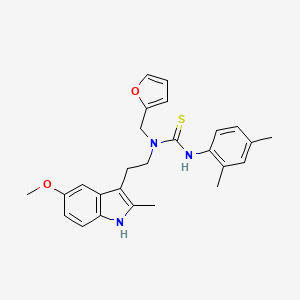
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development. In
作用机制
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole works by binding to the GABA receptor and activating it. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory effects of GABA. This, in turn, leads to a decrease in neuronal activity, which can have a calming effect on the brain. In cancer cells, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the activity of an enzyme called dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depend on the specific research application. In neuroscience, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic and sedative effects. In cancer research, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
实验室实验的优点和局限性
One of the advantages of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential toxicity. Studies have shown that high doses of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can cause liver damage in rats. Therefore, caution should be taken when using 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments.
未来方向
There are several future directions for research on 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is the potential use of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in the treatment of anxiety disorders. Another area of interest is the development of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole analogs that have improved potency and selectivity for the GABA receptor. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
合成方法
The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 3,3,3-trifluoropropyl bromide, which is reacted with potassium tert-butoxide to form 3,3,3-trifluoropropyl alcohol. The alcohol is then reacted with propargyl bromide to form propargyl alcohol, which is then reacted with sodium hydride and methyl iodide to form propargyl methyl ether. Finally, propargyl methyl ether is reacted with 3,5-dimethylpyrazole to form 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
科学研究应用
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various areas of scientific research. One of the most promising areas is neuroscience, where 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to be a potent and selective agonist of the gamma-aminobutyric acid (GABA) receptor. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRWODMFQLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


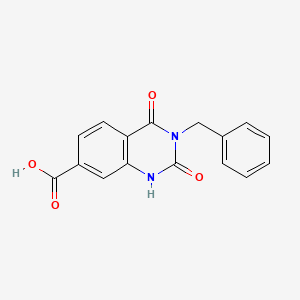

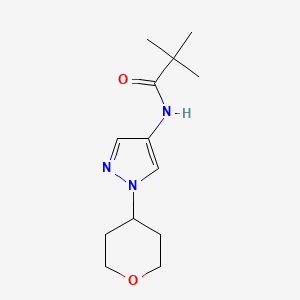
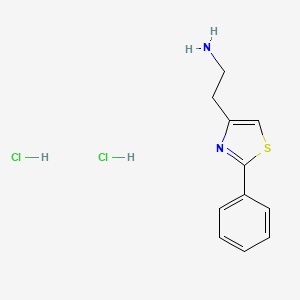

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)
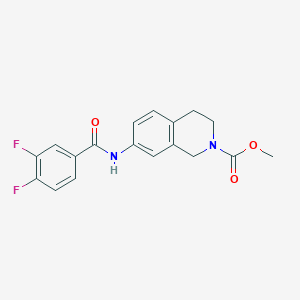
![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)
